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Compound of Interest

Compound Name: Isatogen

Cat. No.: B1215777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isatogen derivatives, a class of heterocyclic compounds, have garnered significant attention in

medicinal chemistry due to their broad spectrum of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various isatogen
derivatives, focusing on their anticancer and antimicrobial properties. The information

presented herein is supported by experimental data from various studies, offering a valuable

resource for the design and development of novel therapeutic agents.

Anticancer Activity of Isatogen Derivatives
The anticancer potential of isatogen derivatives has been extensively explored against a

multitude of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition

of key cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling,

as well as the induction of apoptosis.

Comparative Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency

in inhibiting a specific biological or biochemical function. The following table summarizes the

IC₅₀ values of various isatogen derivatives against several cancer cell lines, providing a basis

for comparing their cytotoxic efficacy.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC₅₀ (µM) Reference

Series A:

Imidazolidine/Thi

azolidine Hybrids

IST-02
Imidazolidine-

based
HuH-7 (Liver) 3.07 ± 9.47 [1]

IST-04
Thiazolidine-

based
HuH-7 (Liver) 14.60 ± 2.49 [1]

Series B: Isatin-

Pomalidomide

Hybrids

Hybrid 9b -
U266B1 (Multiple

Myeloma)
368.6 ± 3.5 [2]

Hybrid 9f -
U266B1 (Multiple

Myeloma)
335.1 ± 2.9 [2]

Series C: Isatin-

3-Oxime-based

Hydroxamic

Acids

Various
Halogen at D

position

SW620 (Colon),

MCF-7 (Breast),

PC3 (Prostate),

AsPC-1

(Pancreatic),

NCI-H460 (Lung)

<10 [3][4]

Series D:

Moxifloxacin-

Isatin Hybrids

Various 1,2,3-triazole

linker at N₁

HepG2 (Liver),

MCF-7 (Breast),

MCF-7/DOX

32 - 77 [3][4]
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(Resistant

Breast), DU-145

(Prostate), MDR

DU-145

(Resistant

Prostate)

Series E:

Hydrazine

Hybrids

3,3'-(hydrazine-

1,2-

diylidene)bis(5-

methylindolin-2-

one)

-

Breast, Lung,

Leukemia cell

lines

4 - 13 [3][4]

Series F: 2(2-

oxo-1, 2-dihydro-

indole-3-ylidine)-

N-

[6(Phenylsulfanyl

)-1H-

Benzimidazole-2-

yl] hydrazine

carboxamides

Various - MCF-7 (Breast) 19.27 - 52.45 [5]

Various - HeLa (Cervical) 14.10 - 31.6 [5]

Key SAR Insights for Anticancer Activity:

Hybridization: The fusion of the isatogen core with other pharmacologically active moieties,

such as imidazolidine, thiazolidine, and pomalidomide, has shown to be a promising strategy

to enhance anticancer activity.[1][2]

Substitution at C3: The introduction of imine, oxime, and hydrazine-based functionalities at

the C3 position of the isatogen ring often leads to potent cytotoxic agents.[3][4]
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Substitution on the Aromatic Ring: The presence of halogen atoms on the aromatic ring of

the isatogen scaffold can significantly influence the anticancer potency.[3][4]

N-Substitution: Modification at the N1 position of the isatogen ring with groups like benzyl

can lead to more active derivatives.[3]

Antimicrobial Activity of Isatogen Derivatives
Isatogen derivatives have also demonstrated significant potential as antimicrobial agents,

exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as

fungi.

Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism. The table below presents the MIC

values for various isatogen derivatives against selected microbial strains.
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Compound ID
Substitution
Pattern

Microbial
Strain

MIC (µg/mL) Reference

Series G: Isatin-

Decorated

Thiazole

Derivatives

7b 4-chloro
E. coli ATCC

25922
4 [6][7]

7d 4-fluoro
E. coli ATCC

25922
4 [6][7]

14b 4-chloro
E. coli ATCC

25922
4 [6][7]

7f 4-methoxy
MRSA ATCC

43300
1 [6][7]

11a unsubstituted
MRSA ATCC

43300
8 [6][7]

11d 4-nitro
MRSA ATCC

43300
8 [6][7]

7h
3-methyl-4-

fluorophenyl

C. albicans

ATCC 10231
128 [6][7]

11f
3-methyl-4-

fluorophenyl

C. albicans

ATCC 10231
128 [6][7]

Series H: Isatin-

Quinoline

Conjugates

11a - MRSA 0.156 (mg/mL) [8]

11a - S. mutans 0.0002 (mg/mL) [8]

Series I: Isatin β-

thiosemicarbazo

nes
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25 - MRSA 0.78 (mg/L) [9]

25 - S. aureus 1.56 (mg/L) [9]

25 - B. subtilis 0.78 (mg/L) [9]

Key SAR Insights for Antimicrobial Activity:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro

and chloro, on the phenyl ring of isatin-thiazole derivatives appears to be crucial for activity

against Gram-negative bacteria like E. coli.[6][7]

Halogen Size: The size of the halogen substituent can impact activity, with chloro and fluoro

derivatives showing better results than bromo derivatives in some series.[6][7]

Substitution and Microbial Specificity: The nature and position of substituents on the

isatogen scaffold can determine the spectrum of antimicrobial activity, with some derivatives

showing potent activity against resistant strains like MRSA.[6][7][9]

Hybridization with Quinolines: Conjugation of isatogen with quinoline moieties can lead to

compounds with very low MIC values against both Gram-positive bacteria and oral

pathogens.[8]

Key Signaling Pathways and Mechanisms of Action
The biological effects of isatogen derivatives are mediated through their interaction with

various cellular signaling pathways. Understanding these mechanisms is crucial for the rational

design of more potent and selective drug candidates.

Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis,

a process crucial for tumor growth and metastasis. Several isatogen derivatives have been

identified as inhibitors of VEGFR-2 kinase activity.
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Caption: Inhibition of the VEGFR-2 signaling pathway by isatogen derivatives.

Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory

responses, cell survival, and proliferation. Its dysregulation is implicated in various cancers.

Some isatogen derivatives have been shown to inhibit NF-κB activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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